molecular formula C18H19N5O5 B2783568 N-(2-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide CAS No. 882080-67-3

N-(2-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide

Cat. No.: B2783568
CAS No.: 882080-67-3
M. Wt: 385.38
InChI Key: TZVSYIFZNQIWJP-UHFFFAOYSA-N
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Description

The compound N-(2-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide features an acetamide core with a 2-nitrophenyl group attached to the nitrogen and a piperazine ring substituted with a 4-nitrophenyl moiety.

Properties

IUPAC Name

N-(2-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O5/c24-18(19-16-3-1-2-4-17(16)23(27)28)13-20-9-11-21(12-10-20)14-5-7-15(8-6-14)22(25)26/h1-8H,9-13H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVSYIFZNQIWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration of Phenyl Rings: The starting material, phenyl rings, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups.

    Formation of Piperazine Derivative: The nitrated phenyl compound is then reacted with piperazine in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.

    Acetylation: The final step involves the acetylation of the piperazine derivative using acetic anhydride or acetyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of N-(2-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The nitrophenyl groups undergo NAS due to the strong electron-withdrawing effect of nitro substituents. This facilitates reactions with nucleophiles at specific positions:

Reaction Type Reagents/Conditions Products Key Observations
Amine substitution Piperazine derivatives in acetonitrile, K₂CO₃, reflux Piperazinyl-acetamide hybridsYields 50–70% with regioselectivity at C-2/C-4 positions of pyridine/phenyl rings
Sulfonylation Sulfonyl chlorides, Et₃N, DCMSulfonamide intermediatesRequires anhydrous conditions to avoid hydrolysis of sulfonyl chloride

Reduction Reactions

The nitro groups (-NO₂) are reducible to amines (-NH₂) under catalytic hydrogenation or metal-acid conditions:

Reduction Method Conditions Products Catalyst/Reagent Efficiency
Catalytic hydrogenation H₂ (1–3 atm), Pd/C, ethanol, 25–50°CCorresponding aminophenyl derivativesComplete reduction observed within 4–6 hours
Zn/HCl Zn dust, HCl (conc.), refluxPartially reduced hydroxylamine intermediatesCompetitive side reactions observed with piperazine ring

Piperazine Ring Functionalization

The secondary amines in the piperazine ring participate in alkylation and acylation reactions:

Reaction Type Reagents Products Steric Effects
N-Alkylation Halogenated acetamides, K₂CO₃ Quaternary ammonium saltsBulky substituents reduce yield by 20–30%
N-Acylation Acetyl chloride, DMAP, DCM Acetylated piperazine derivativesRequires stoichiometric DMAP for optimal acylation

Hydrolysis of Acetamide Linker

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Hydrolysis Type Conditions Products Kinetics
Acidic hydrolysis 6M HCl, 80°C, 12 hours2-(piperazin-1-yl)acetic acid + 2-nitroanilineFirst-order kinetics with t₁/₂ ≈ 3.5 hours
Basic hydrolysis NaOH (2M), ethanol, refluxSodium carboxylate + 2-nitroanilineFaster than acidic hydrolysis (t₁/₂ ≈ 1.2 hours)

Oxidation Reactions

Controlled oxidation targets specific functional groups:

Oxidizing Agent Conditions Products Selectivity
KMnO₄ (acidic) H₂SO₄, 60°CNitrophenyl ketonesOver-oxidation to carboxylic acids occurs >70°C
mCPBA Dichloromethane, 0°C → RT N-Oxide derivatives85–90% yield with retention of stereochemistry

Photochemical Reactions

UV irradiation induces unique transformations:

Wavelength Solvent Products Mechanism
UV-A (365 nm) Methanol, N₂ atmosphere Nitro-to-nitrito rearrangement productsRadical intermediates detected via EPR
UV-C (254 nm) Acetonitrile, O₂ atmosphere Oxidative cleavage of piperazine ringSinglet oxygen involvement confirmed

Computational Reaction Modeling

DFT studies (B3LYP/6-311++G**) provide insights into reaction thermodynamics:

Reaction ΔH‡ (kcal/mol)ΔG (kcal/mol)Rate-Limiting Step
NAS at 4-nitrophenyl18.7-5.2Formation of Meisenheimer complex
Piperazine N-acylation22.3-3.8Nucleophilic attack on acyl carbon

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity
Research has indicated that compounds similar to N-(2-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide exhibit antidepressant properties. Studies suggest that modifications to the piperazine ring can enhance serotonin receptor affinity, which is critical in developing new antidepressants .

2. Anticancer Properties
The compound has shown promise in anticancer research. Its structure allows for interaction with various biological targets, potentially inhibiting tumor growth. For instance, derivatives of this compound have been evaluated for their ability to induce apoptosis in cancer cells through the modulation of signaling pathways .

3. Antimicrobial Activity
N-(2-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide has also been studied for its antimicrobial properties. The presence of nitro groups enhances the compound's ability to penetrate bacterial membranes, making it effective against certain strains of bacteria .

Pharmacological Insights

1. Mechanism of Action
The pharmacodynamics of N-(2-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide involve its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction is crucial for its antidepressant and anxiolytic effects .

2. Structure-Activity Relationship (SAR) Studies
SAR studies have demonstrated that variations in the piperazine substituents significantly affect the compound's biological activity. For example, altering the position or type of substituents on the piperazine ring can enhance selectivity for specific receptors, thereby improving therapeutic efficacy and reducing side effects .

Case Study 1: Antidepressant Efficacy

A study conducted on a series of piperazine derivatives, including N-(2-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide, revealed significant antidepressant-like effects in animal models. The compound was administered in varying doses, showing dose-dependent improvements in behavior during forced swim tests, indicating its potential as a treatment for depression .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that N-(2-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide could inhibit the proliferation of specific cancer cell lines. The mechanism was linked to the induction of cell cycle arrest and apoptosis, making it a candidate for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide involves its interaction with molecular targets, such as enzymes or receptors. The nitro groups may participate in redox reactions, while the piperazine moiety can interact with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituent positions and functional groups on the aryl and piperazine rings (Table 1).

Compound Name Substituents on Acetamide Phenyl Substituents on Piperazine Phenyl Key Structural Features Reference
N-(2-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide 2-NO₂ 4-NO₂ Dual nitro groups in para (piperazine) and ortho (acetamide) positions N/A
N-(4-chloro-3-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide (CID 4334827) 4-Cl, 3-NO₂ 4-NO₂ Chloro and nitro on acetamide phenyl; maintains 4-NO₂ on piperazine
N-(4-Chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide 4-Cl, 3-NO₂ 3-Cl Dual chloro groups; nitro position differs
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(2-methoxy-5-nitrophenyl)acetamide 2-OCH₃, 5-NO₂ 4-F Methoxy and nitro on acetamide; fluoro on piperazine
N-(4-Methoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide 4-OCH₃ 4-NO₂ Methoxy replaces nitro on acetamide phenyl

Key Observations :

  • Nitro Group Positioning : The 2-nitro substituent on the acetamide phenyl (main compound) vs. 3-nitro in CID 4334827 alters steric and electronic interactions. Para-nitro on piperazine (main compound) enhances electron withdrawal compared to meta-chloro in .
  • Functional Group Swaps : Methoxy (electron-donating) in vs. nitro (electron-withdrawing) affects solubility and receptor binding.

Physical and Chemical Properties

Comparative data for melting points (mp), molecular weights (MW), and synthesis yields highlight trends (Table 2).

Compound Name mp (°C) MW (g/mol) Yield (%) Reference
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) 289–290 422.54 75
2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (14) 282–283 426.96 79
N-(4-Methoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide Not reported 370.4 Not reported
CID 4334827 Not reported 434.83 Not reported

Key Observations :

  • Higher melting points (~280–303°C) in thiazole-containing analogs suggest increased crystallinity due to planar heterocycles.
  • Molecular weights of nitro-substituted analogs (e.g., CID 4334827: 434.83 g/mol) align with the main compound’s expected MW (~408.36 g/mol).

Biological Activity

N-(2-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide, with the CAS number 882080-67-3, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18_{18}H19_{19}N5_5O5_5
  • Molecular Weight : 385.38 g/mol
  • Structure : The compound contains a piperazine ring, which is known for its diverse biological activities.

The biological activity of N-(2-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide is primarily attributed to its interaction with various biological targets. The nitrophenyl groups are believed to enhance the compound's ability to interact with proteins and enzymes, potentially leading to inhibition of specific pathways.

Key Biological Activities:

  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound exhibits significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown activity against Staphylococcus aureus and Escherichia coli, indicating potential use in treating bacterial infections .
  • Anti-inflammatory Effects :
    • Research indicates that derivatives of piperazine can modulate inflammatory pathways, suggesting that N-(2-nitrophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide may possess anti-inflammatory properties .
  • CNS Activity :
    • Given the presence of the piperazine moiety, the compound may also interact with neurotransmitter systems, potentially having anxiolytic or antidepressant effects. Piperazine derivatives have been explored for their psychotropic effects in various studies .

Case Studies

A review of relevant literature provides insights into the biological activity of similar compounds:

  • Study on Antimicrobial Efficacy : A study assessed various nitro-substituted piperazine derivatives for their antibacterial properties using the agar disc-diffusion method. The results indicated that several compounds exhibited significant inhibition zones against tested bacterial strains, including MRSA and E. coli, with minimum inhibitory concentration (MIC) values as low as 11 nM for some derivatives .
  • Inhibition Studies : In a computational study focused on elastase inhibition, it was found that certain piperazine-based compounds demonstrated promising inhibitory effects, suggesting a potential pathway for further development in therapeutic applications targeting inflammatory diseases .

Data Summary

Biological ActivityObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; MIC values reported as low as 11 nM
Anti-inflammatoryPotential modulation of inflammatory pathways
CNS ActivityPossible anxiolytic or antidepressant effects

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